molecular formula C25H29FN4OS B2955737 N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1190004-80-8

N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2955737
CAS No.: 1190004-80-8
M. Wt: 452.59
InChI Key: PLGDKPAKJBWKQF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8, a 4-fluorophenyl group at position 3, and a thioacetamide side chain linked to a 3,5-dimethylphenyl group.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4OS/c1-4-30-11-9-25(10-12-30)28-23(19-5-7-20(26)8-6-19)24(29-25)32-16-22(31)27-21-14-17(2)13-18(3)15-21/h5-8,13-15H,4,9-12,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGDKPAKJBWKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H24F2N4S
  • Molecular Weight : 392.49 g/mol

The presence of the triazaspiro scaffold contributes to its biological activity by facilitating interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Triazaspiro Framework : Utilizing cyclization techniques to create the spiro structure.
  • Thioacetamide Functionalization : Introduction of the thioacetamide group to enhance biological activity.
  • Final Acetylation : Converting the amine into an acetamide to improve solubility and stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of prolyl hydroxylase (PHD) enzymes, which play a crucial role in cellular oxygen sensing and regulation of erythropoiesis .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Target/Method Effectiveness Reference
PHD InhibitionIn vitro assaysIC50 = 50 nM
Antitumor ActivityHuman cancer cell linesSignificant growth inhibition
Antimicrobial ActivityBacterial strainsEffective against E. coli
Apoptosis InductionFlow cytometryIncreased apoptotic cells

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Anticancer Study : A study evaluating the effects on HepG2 liver cancer cells demonstrated that the compound reduced viability by 70% at a concentration of 10 µM after 48 hours. Mechanistic studies revealed that it activated caspase pathways involved in apoptosis .
  • Cardiovascular Research : In a model of myocardial infarction (MI), the compound exhibited protective effects by inhibiting mitochondrial permeability transition pore (mPTP) opening, thereby reducing apoptosis in cardiac cells .
  • Antimicrobial Evaluation : The compound was tested against several pathogens, including Staphylococcus aureus and Candida albicans, showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the spirocyclic core, substituents, and side chains. Below is a detailed comparison:

Core Structure and Substituent Variations

N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide ()

  • Key Differences :

  • The 3,5-dimethylphenyl group in the target compound is replaced with a 3,4-difluorophenyl moiety.
  • The 4-fluorophenyl group on the spirocyclic core is replaced with a simple phenyl group.
    • Implications :
  • The 3,4-difluorophenyl substitution may enhance polarity and alter binding affinity compared to the lipophilic 3,5-dimethylphenyl group. Fluorine atoms can also improve metabolic stability .

2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide ()

  • Key Differences :

  • The 3,5-dimethylphenyl group is replaced with a 4-isopropylphenyl group.
    • Implications :

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide ()

  • Key Differences :

  • The spirocyclic core contains two ketone groups (2,4-dioxo) instead of a diene system.
  • The substituent on the acetamide side chain is a 4-(trifluoromethoxy)phenyl group.
    • Implications :
  • The dioxo groups introduce hydrogen-bonding capability, which may enhance interactions with polar residues in biological targets. The trifluoromethoxy group offers both electron-withdrawing and lipophilic properties .

Pharmacological Analogs (Non-Spirocyclic)

Compounds from , such as N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (11), share a thioacetamide-quinazolinone scaffold. While structurally distinct from the target compound, these analogs highlight the importance of:

  • Sulfonamide groups : Enhancing solubility and target engagement (e.g., carbonic anhydrase inhibition).
  • Thioether linkages : Contributing to conformational flexibility and redox stability .

Research Implications and Gaps

  • Structural Activity Relationships (SAR) :
    • Fluorine and methyl groups on aromatic rings (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl) modulate both steric and electronic interactions with targets.
    • Spirocyclic cores with diene systems () may offer conformational rigidity compared to dioxo-containing analogs (), affecting binding kinetics.
  • Pharmacological Data: While antimicrobial activity is reported for thioacetamide-quinazolinone analogs (), similar data for the spirocyclic target compound remain unexplored in the provided evidence.

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